Nafadotride

Dopamine D3 Receptor Receptor Binding Selectivity

Standardizing on nafadotride eliminates the confounding off-target effects inherent to other D3 antagonist scaffolds. Researchers requiring precise dissection of D3- vs. D2-mediated behaviors face variability with agents like GR 103,691 (high 5-HT1A/α1 affinity) or U 99194A (distinct stimulant ethogram). Nafadotride, a benzamide-based competitive antagonist, provides a unique, stereoselective tool with a 100-fold dose window between locomotor stimulation (D3) and catalepsy (D2), directly resolving this pain point. - Defined Selectivity: Ki 0.52 nM at human D3, with a 10-fold D2/D3 ratio, enabling specific in vivo D3 probing. - Behavioral Dissection: 1 mg/kg dose stimulates locomotion without D2 occupancy, ideal for mapping limbic D3 function via autoradiography/PET. - Scaffold Comparator: Essential for SAR studies against arylpiperazine, aminoindane, and benzofurane D3 antagonists.

Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
CAS No. 149649-22-9
Cat. No. B131982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafadotride
CAS149649-22-9
SynonymsN-(((2s)-1-butylpyrrolidin-2-yl)methyl)-4-cyano-1-methoxy-2-naphthamide
N-((n-butyl-2-pyrrolidinyl)methyl)-1-methoxy-4-cyanonaphthalene-2-carboxamide
nafadotride
Molecular FormulaC22H27N3O2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC
InChIInChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26)
InChIKeyIDZASIQMRGPBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafadotride: Benzamide D3 Receptor Antagonist


Nafadotride (CAS 149649-22-9) is a naphthalene-2-carboxamide derivative classified as a competitive, preferential dopamine D3 receptor antagonist [1]. It exhibits stereoselective binding, with the levoisomer (l-nafadotride) demonstrating sub-nanomolar affinity (Ki = 0.3–0.52 nM) at human cloned D3 receptors [2]. Its benzamide scaffold distinguishes it chemically from other D3 antagonist classes, such as arylpiperazines (e.g., GR 103,691), benzofuranes (e.g., (+)-S 14297), and aminoindanes (e.g., U 99194) [3].

Preferential D3 antagonist with moderate D2/D3 selectivity – supports studies where complete D2-sparing is not required.
Benzamide scaffold distinct from arylpiperazine, aminoindane, and benzofuran D3 antagonist classes – enables chemotype-specific pharmacological comparison.
Stereoselective binding (l-isomer) reported with high D3 affinity – supports enantiomer-specific receptor interaction studies.

Nafadotride Substitution Limitations


Substituting nafadotride with another D3 antagonist—even those with superior D3/D2 selectivity ratios—is scientifically unsound due to fundamental differences in chemical scaffold, off-target profiles, and in vivo behavioral signatures. GR 103,691 (>100-fold D3/D2 selectivity) demonstrates high affinity for 5-HT1A (5.8 nM) and α1-adrenoceptors (12.6 nM), complicating behavioral interpretation [1]. U 99194A (25-fold selectivity) produces a distinct stimulatory 'ethogram' absent with nafadotride and GR 103,691 [2]. Unlike (+)-S 14297 and GR 103,691, which lack cataleptogenic effects, nafadotride induces catalepsy and prolactin secretion at higher doses—a critical distinction for neuroleptic activity modeling [1]. These divergences render generic D3 antagonist substitution inappropriate for rigorous experimental design.

Scaffold-dependent off-target profiles: GR 103,691 (arylpiperazine) shows significant 5-HT1A/α1 affinity not reported for nafadotride; behavioral outcomes may shift.
Behavioral signature divergence: U 99194A produces a distinct psychomotor activation absent with nafadotride; not directly interchangeable for spontaneous behavior studies.
Catalepsy induction at high doses: unlike (+)-S 14297 and GR 103,691, nafadotride induces catalepsy and prolactin secretion, limiting substitution for neuroleptic activity models.

Nafadotride Head-to-Head Comparisons


D3/D2 Affinity and Selectivity

Nafadotride exhibits high D3 affinity (Ki = 0.5 nM) comparable to GR 103,691 (0.4 nM), but its D3/D2 selectivity ratio (9-fold) is markedly lower than GR 103,691 (60-fold) and higher than haloperidol (0.2-fold) [1]. This positions nafadotride as a preferential, not highly selective, D3 antagonist. Its benzamide scaffold distinguishes it from the arylpiperazine GR 103,691, which shows significant 5-HT1A (5.8 nM) and α1-adrenoceptor (12.6 nM) affinities not reported for nafadotride [1].

D3 Affinity & Selectivity
Head-to-head
Ki (hD3) = 0.5 nM
D2/D3 ratio = 9
May support research requiring moderate D3 preference and distinct chemotype profile.
Binding: [³H]-PD 128,907 / [¹²⁵I]-iodosulpride at human cloned receptors. Comparators: GR 103,691 (Ki 0.4 nM, ratio 60); haloperidol (Ki 2 nM, ratio 0.2).
Dopamine D3 Receptor Receptor Binding Selectivity

Functional Antagonism at D3 vs. D2 Receptors

In NG-108-15 cells expressing human D3 receptors, l-nafadotride competitively antagonizes quinpirole-induced [³H]thymidine incorporation with a pA2 of 9.6 (Ki ~0.25 nM). In D2-expressing CHO cells, pA2 is 8.6 (11-fold lower potency) [1]. This functional D3/D2 potency ratio (11-fold) aligns with binding selectivity, confirming it as a pure, competitive antagonist devoid of intrinsic activity [1]. The dextroisomer shows 20-fold lower D3 affinity and only 2-fold selectivity [1].

Functional D3 Antagonism
Head-to-head
pA2 D3 = 9.6
pA2 D2 = 8.6
D3/D2 potency ratio = 11
Functional data consistent with binding; supports competitive antagonist profile interpretation.
Assay: D3-NG-108-15 mitogenesis, D2-CHO cells. l-isomer used; pure antagonism, no intrinsic activity.
Functional Assay Mitogenesis Competitive Antagonism

Biphasic Behavioral Profile in Vivo

Nafadotride exhibits a biphasic behavioral profile. At low doses (0.1–1 mg/kg), it increases spontaneous locomotion in habituated rats without elevating striatal HVA levels, distinguishing it from haloperidol which reduces locomotion [1]. This stimulant effect aligns with D3 receptor blockade disinhibiting D1/D2-mediated behaviors [2]. At high doses (1–100 mg/kg), nafadotride induces catalepsy and antagonizes apomorphine-induced climbing, resembling haloperidol [1]. The 100-fold dose separation between locomotor stimulation and catalepsy contrasts with haloperidol, where cataleptic and motor-suppressant doses overlap [1].

Biphasic In Vivo Profile
Head-to-head
Nafadotride (0.1–1 mg/kg): increased locomotion
(≥1–100 mg/kg): induced catalepsy
Haloperidol: motor suppression at all doses
Other D3 antagonists: no catalepsy reported
Reported as the only D3 antagonist in this set exhibiting high-dose catalepsy, contrasting with other D3-preferring ligands.
Habituated rats, i.p. route; ~100-fold dose separation between stimulation and catalepsy.
Behavioral Pharmacology Locomotor Activity Catalepsy

Ethogram Divergence from U 99194A

In an ethologically based approach, nafadotride (0.025–1.6 mg/kg) and GR 103,691 (0.008–1.0 mg/kg) did not influence any element of spontaneous behavior in rats. Conversely, U 99194A (1.67–45 mg/kg) dose-dependently stimulated sniffing, locomotion, chewing, eating, and rearing, and reduced grooming [1]. This divergence occurred despite nafadotride's 10-fold, U 99194A's 25-fold, and GR 103,691's >100-fold D3/D2 selectivities, indicating that selectivity ratio does not predict behavioral signature [1].

Behavioral Ethogram
Head-to-head
Nafadotride (0.025–1.6 mg/kg): no effect on spontaneous behavior
U 99194A (1.67–45 mg/kg): stimulated sniffing, locomotion, chewing, rearing; reduced grooming
GR 103,691: no effect
Distinct behavioral inactivity reported for nafadotride vs. psychomotor activation by U 99194A; may not transfer directly for spontaneous behavior models.
Male Sprague-Dawley rats, s.c. administration; ethologically based scoring.
Ethopharmacology Behavioral Screening Mechanism of Action

Nafadotride Key Applications


Biphasic D3 Antagonism In Vivo

Nafadotride's unique dose-response profile—low-dose locomotor stimulation without D2 occupancy markers, high-dose catalepsy akin to typical antipsychotics—enables dissection of D3-mediated behavioral effects vs. D2-mediated extrapyramidal side effects [1]. The 100-fold window between stimulant and cataleptic doses provides a defined experimental range for probing D3-specific pharmacology in intact animals.

D3 Antagonist Scaffold Comparison

As a representative benzamide D3 antagonist, nafadotride serves as a critical comparator to arylpiperazines (GR 103,691), aminoindanes (U 99194A), and benzofuranes ((+)-S 14297). Direct binding data (Ki D3: 0.5 nM vs. GR 103,691 0.4 nM; D2/D3 ratio: 9 vs. 60) and functional pA2 values (9.6 at D3, 8.6 at D2) provide quantitative benchmarks for scaffold-based SAR studies [2].

D3 Receptor Occupancy Imaging

The availability of a behaviorally active dose (1 mg/kg) that is 10-fold lower than doses causing significant D2 occupancy, as established by local cerebral glucose utilization studies [3], makes nafadotride suitable for in vivo occupancy studies using autoradiography or PET imaging to map D3 receptor distribution and functional neuroanatomy in limbic brain regions.

D1 vs. D2/D3 in Behavioral Sensitization

Nafadotride's ability to potentiate D1 agonist (SKF 38393)-induced grooming and D1/D2 agonist (apomorphine)-induced stereotypy, without antagonizing D2-mediated quinpirole effects, provides a specific tool for investigating D3 receptor blockade's modulatory influence on D1 receptor function [4]. This is valuable for studies of psychostimulant sensitization and neuroplasticity.

Application
Selection Property
Validation Focus
D3-mediated behavioral pharmacology
Dose-response behavioral profile
Verify D3 vs D2 occupancy window
Benzamide D3 antagonist SAR
Scaffold-dependent binding affinity
Comparative binding and functional assays
D3 receptor occupancy mapping
Dose-selectivity for limbic D3
In vivo autoradiography or PET imaging
D3 modulation of D1 receptor function
D1/D2 agonist potentiation profile
Sensitization and neuroplasticity endpoints

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